![molecular formula C9H8O3S B15056121 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one is a heterocyclic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . This compound is part of the aromatic heterocycles family and is characterized by the presence of a benzene ring fused with an oxathiol ring, which contains both oxygen and sulfur atoms . It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with sulfur and an oxidizing agent to form the oxathiol ring . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxathiol ring can be reduced to form a thiol or alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of 5-oxo-6,7-dimethylbenzo[d][1,3]oxathiol-2-one.
Reduction: Formation of 5-hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-thiol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the oxathiol ring can interact with enzymes and receptors. These interactions can modulate biological activities, such as inhibiting enzyme function or altering cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 5-Hydroxy-6-methylbenzo[d][1,3]oxathiol-2-one
- 5-Hydroxy-7-methylbenzo[d][1,3]oxathiol-2-one
- 6,7-Dimethylbenzo[d][1,3]oxathiol-2-one
Uniqueness
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H8O3S |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
5-hydroxy-6,7-dimethyl-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C9H8O3S/c1-4-5(2)8-7(3-6(4)10)13-9(11)12-8/h3,10H,1-2H3 |
InChIキー |
DJASWJYCIFOWAI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1O)SC(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


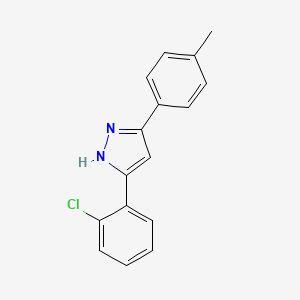

![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)
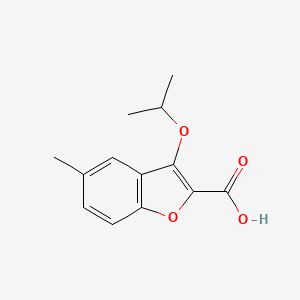
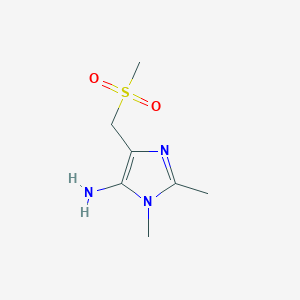
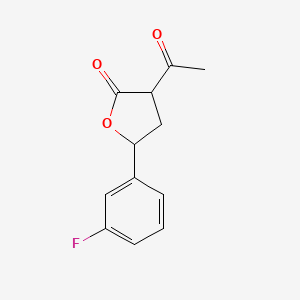
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
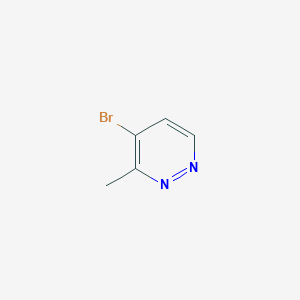

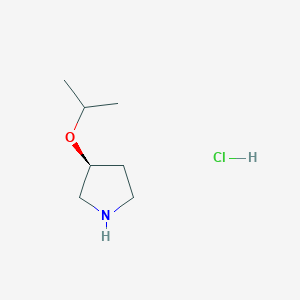
![Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride](/img/structure/B15056112.png)
